7-Bromo-3-methyl-1,5-naphthyridin-2-ol
Description
7-Bromo-3-methyl-1,5-naphthyridin-2-ol is a heterocyclic aromatic compound featuring a 1,5-naphthyridine core substituted with a bromine atom at position 7, a methyl group at position 3, and a hydroxyl group at position 2. Its molecular formula is C₉H₇BrN₂O, with a molecular weight of approximately 239.07 g/mol (estimated by substituting the chlorine in ’s compound with a hydroxyl group) . The hydroxyl group at position 2 enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions, while the bromine and methyl substituents modulate electronic and steric properties.
Properties
IUPAC Name |
7-bromo-3-methyl-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-7-8(12-9(5)13)3-6(10)4-11-7/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZUNBDWRXNCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=N2)Br)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methyl-1,5-naphthyridin-2-ol typically involves the bromination of 3-methyl-1,5-naphthyridin-2-ol. One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by cyclization . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methyl-1,5-naphthyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
7-Bromo-3-methyl-1,5-naphthyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-1,5-naphthyridin-2-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 7-Bromo-3-methyl-1,5-naphthyridin-2-ol with four analogous 1,5-naphthyridine derivatives, highlighting structural variations and their implications:
Structural and Functional Analysis
Substituent Effects on Reactivity and Solubility
- Hydroxyl vs. Chlorine (Position 2): The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the chloro-substituted analog (), improving aqueous solubility but reducing membrane permeability .
- Methyl vs. Ethyl (Position 3): The methyl group in the target compound confers moderate lipophilicity (logP ~1–2, estimated), whereas the ethyl group in ’s compound raises logP, favoring lipid bilayer penetration .
- Dihydro vs.
Biological Activity
7-Bromo-3-methyl-1,5-naphthyridin-2-ol is a member of the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromine atom and a hydroxyl group, which significantly influence its reactivity and biological effects. Recent studies have highlighted its potential applications in treating various diseases, including cancer and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_8BrN_2O, with a molecular weight of approximately 243.09 g/mol. The compound features a naphthyridine core structure that is known for its ability to interact with biological targets through various mechanisms.
- Target Interactions : Naphthyridine derivatives, including this compound, are known to engage with multiple biological targets, such as enzymes and receptors involved in cell signaling pathways.
- Biochemical Pathways : The compound may influence several biochemical pathways due to its structural characteristics that allow for interactions with nucleophiles and electrophiles.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. A study reported an IC50 value of 0.77 µM against certain cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Inhibition of Pathogens : Research indicates that this compound can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Bromine at position 7 | Enhances binding affinity | Contributes to increased potency against cancer cells |
| Hydroxyl group at position 2 | Improves solubility and reactivity | Facilitates interactions with biological targets |
Study 1: Anticancer Evaluation
In a comprehensive study focusing on the anticancer properties of naphthyridine derivatives, this compound was tested alongside other analogs. The results indicated that this compound exhibited superior potency compared to its counterparts, highlighting its potential as a lead compound in cancer therapy .
Study 2: Antimicrobial Assessment
Another study assessed the antimicrobial efficacy of various naphthyridine derivatives, including this compound. The findings revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential:
- Solubility : The presence of the hydroxyl group enhances aqueous solubility.
- Metabolism : Preliminary studies suggest that the compound undergoes metabolic transformations that may affect its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
